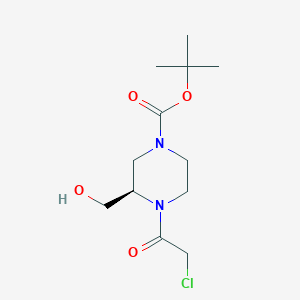
1-Fluoro-5-(2,3,4-trichlorophenyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-5-(2,3,4-trichlorophenyl)naphthalene is a chemical compound with the molecular formula C16H8Cl3F and a molecular weight of 325.59 g/mol . It is characterized by the presence of a naphthalene ring substituted with a fluoro group and a trichlorophenyl group. This compound is primarily used in laboratory research and the manufacture of various substances .
Méthodes De Préparation
The synthesis of 1-Fluoro-5-(2,3,4-trichlorophenyl)naphthalene typically involves the reaction of 1-fluoronaphthalene with 2,3,4-trichlorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Fluoro-5-(2,3,4-trichlorophenyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trichlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Applications De Recherche Scientifique
1-Fluoro-5-(2,3,4-trichlorophenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of fluorinated aromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: It is used in the manufacture of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 1-Fluoro-5-(2,3,4-trichlorophenyl)naphthalene involves its interaction with specific molecular targets. The fluoro and trichlorophenyl groups can interact with enzymes, receptors, or other proteins, affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-Fluoro-5-(2,3,4-trichlorophenyl)naphthalene can be compared with other similar compounds, such as:
1-Fluoro-5-(3,4,5-trichlorophenyl)naphthalene: Similar structure but different substitution pattern on the phenyl ring.
1-Fluoro-5-(2,4,5-trichlorophenyl)naphthalene: Another isomer with a different substitution pattern.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the different positions of the substituents on the phenyl ring.
Propriétés
Formule moléculaire |
C16H8Cl3F |
|---|---|
Poids moléculaire |
325.6 g/mol |
Nom IUPAC |
1-fluoro-5-(2,3,4-trichlorophenyl)naphthalene |
InChI |
InChI=1S/C16H8Cl3F/c17-13-8-7-12(15(18)16(13)19)10-3-1-5-11-9(10)4-2-6-14(11)20/h1-8H |
Clé InChI |
DQMDUSXJCYSPTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC=C2F)C(=C1)C3=C(C(=C(C=C3)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


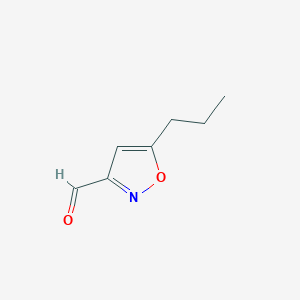

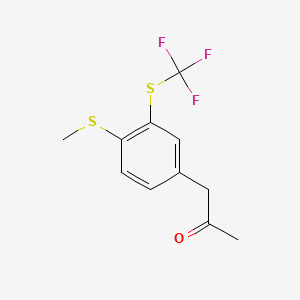
![1H-Pyrrolo[2,3-b]pyridine,6-chloro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14041886.png)
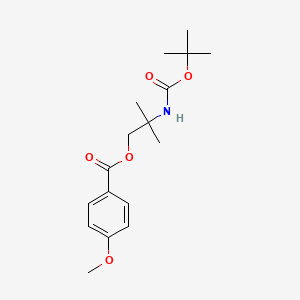
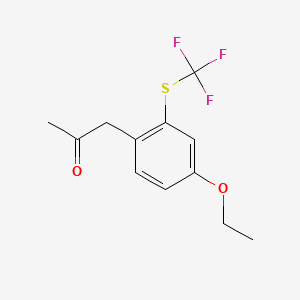

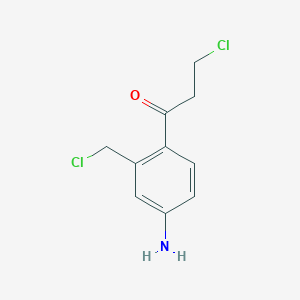


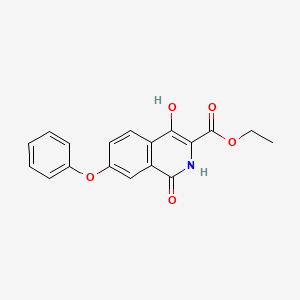
![(7aS)-2-ethyl-5,5,7a-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B14041956.png)
